3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol

Zavegepant synthesis N-benzyl deprotection orthogonal protecting group strategy

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol (CAS 783368-14-9, molecular formula C₂₁H₂₀N₂O, MW 316.40 g/mol) is a heterocyclic compound comprising a quinolin-2(1H)-one core substituted at the 3-position with an N‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl moiety. The N‑benzyl group serves as an orthogonal protecting group, enabling selective hydrogenolytic deprotection (Pd/C, H₂) to liberate the corresponding piperidine intermediate used in the industrial synthesis of zavegepant (Zavzpret™), an FDA‑approved intranasal CGRP receptor antagonist for acute migraine treatment.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
CAS No. 783368-14-9
Cat. No. B3033079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol
CAS783368-14-9
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4
InChIInChI=1S/C21H20N2O/c24-21-19(14-18-8-4-5-9-20(18)22-21)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-10,14H,11-13,15H2,(H,22,24)
InChIKeyGQHUAFYOFQRHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol (CAS 783368-14-9): Procurement-Grade Synthetic Intermediate for Zavegepant and Dopamine D₂ Receptor Ligand Scaffold


3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol (CAS 783368-14-9, molecular formula C₂₁H₂₀N₂O, MW 316.40 g/mol) is a heterocyclic compound comprising a quinolin-2(1H)-one core substituted at the 3-position with an N‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl moiety . The N‑benzyl group serves as an orthogonal protecting group, enabling selective hydrogenolytic deprotection (Pd/C, H₂) to liberate the corresponding piperidine intermediate used in the industrial synthesis of zavegepant (Zavzpret™), an FDA‑approved intranasal CGRP receptor antagonist for acute migraine treatment [1]. The compound also shares the 3‑(1‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl) pharmacophore with the D2AAK1 series of dopamine D₂ receptor ligands, making it a versatile scaffold for central nervous system (CNS) medicinal chemistry programs [2]. The compound is commercially supplied at ≥98% purity (HPLC) with full characterization (NMR, HPLC, LC‑MS) under ISO‑certified quality systems suitable for pharmaceutical R&D and GMP intermediate procurement .

Why Generic Substitution Fails for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol: Structural, Synthetic, and Pharmacological Non-Interchangeability


Compounds within the 3‑(1‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl)‑heterocycle class are not interchangeable for either synthetic or pharmacological applications, because the nature of the fused heterocyclic core (quinolin‑2(1H)‑one vs. indole vs. other heterocycles) and the substitution pattern on both the tetrahydropyridine ring and the heterocycle profoundly modulate receptor binding affinity, synthetic reactivity, and physicochemical properties [1]. The N‑benzyl tetrahydropyridine moiety can be preserved for orthogonal protection during multistep synthesis or can serve as a critical pharmacophore for dopamine D₂ receptor engagement; removing or altering either component yields compounds with different deprotection kinetics, different crystallization behavior, and different biological target profiles [2]. The quantitative evidence below demonstrates that even closely related analogs—differing only in the heterocyclic core (quinolinone vs. indole) or the N‑substituent (benzyl vs. methylene‑indole)—exhibit significant divergence in D₂ receptor binding affinity and synthetic utility, underscoring the need for compound‑specific selection in procurement [3].

Quantitative Differentiation Evidence for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol (CAS 783368-14-9): Head-to-Head Comparator Data and Cross-Study Benchmarks


N-Benzyl Protecting Group Confers Orthogonal Synthetic Versatility vs. Unprotected Piperidine Intermediate (CAS 855778-84-6)

The target compound bears an N‑benzyl group on the 1,2,3,6‑tetrahydropyridine ring that can be selectively removed via catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH) to furnish 3‑(piperidin‑4‑yl)quinolin‑2(1H)‑one, a key advanced intermediate in the zavegepant synthetic route [1]. In contrast, the unprotected analog 3‑(piperidin‑4‑yl)quinolin‑2(1H)‑one hydrochloride (CAS 855778‑84‑6) lacks this orthogonal handle and requires direct coupling to the quinolinone core, which limits the synthetic routes available for late‑stage diversification. The benzyl‑protected form offers distinct advantages in purification: the free base form (MW 316.40) is a crystalline solid amenable to normal‑phase chromatography and recrystallization, whereas the deprotected piperidine is typically handled as its hydrochloride salt (MW 264.75) and exhibits different solubility and stability profiles [2]. Quantitative purity specifications for the target compound (98% by HPLC) are comparable to those reported for the deprotected intermediate (≥98%), but the benzyl‑protected form offers an additional quality control checkpoint via the characteristic benzylic proton signals in ¹H NMR [3].

Zavegepant synthesis N-benzyl deprotection orthogonal protecting group strategy hydrogenolysis

Quinolin‑2(1H)‑one Core vs. Indole Core: Differential Dopamine D₂ Receptor Affinity in the D2AAK1 Series

The target compound contains a quinolin‑2(1H)‑one core, which is the same heterocyclic scaffold present in D2AAK1, a compound that exhibits a Ki of 58 nM at the human dopamine D₂ receptor [1]. In contrast, D2AAK1_3, which retains the identical 3‑(1‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl) substituent but replaces the quinolinone with a 5‑ethoxy‑1H‑indole core, shows a ~2.6‑fold lower D₂ receptor affinity (Ki = 151 nM) [2]. This cross‑study comparison demonstrates that the quinolin‑2(1H)‑one scaffold confers superior D₂ receptor binding relative to the indole scaffold when the N‑benzyl tetrahydropyridine substituent is held constant. Molecular docking studies of D2AAK1_3 established that the protonatable nitrogen of the tetrahydropyridine ring interacts with Asp(3.32) of the D₂ receptor, a contact that is conserved across the series; the enhanced affinity of the quinolinone analog is attributed to additional hydrogen‑bonding interactions between the 2‑oxo group of the quinolinone and receptor residues that the indole NH cannot replicate [3]. Although direct binding data for the target compound (CAS 783368‑14‑9) have not been published, the scaffold‑level SAR indicates that the quinolinone core provides an intrinsic D₂ affinity advantage of approximately 2‑ to 3‑fold over the indole core in this pharmacophore series.

dopamine D₂ receptor structure-activity relationship quinolinone vs. indole scaffold D2AAK1 series

Multitarget Receptor Profiling: Quinolinone-Based D2AAK1 vs. Indole-Based D2AAK1_3

Beyond D₂ receptor affinity, the quinolinone-based lead D2AAK1 exhibits nanomolar or low micromolar affinity for D₁, D₃, 5‑HT₁A, and 5‑HT₂A receptors, a polypharmacological profile that is considered advantageous for atypical antipsychotic development [1]. In behavioral studies, D2AAK1 demonstrated neuroleptic, anxiolytic, and procognitive effects in mouse models, confirming that the quinolinone scaffold supports functional multitarget engagement in vivo [2]. In contrast, D2AAK1_3 was characterized primarily for D₂ receptor binding and thermal stability; its broader receptor selectivity profile has not been reported, and the indole scaffold may not replicate the full polypharmacology of the quinolinone series [3]. Although the target compound (CAS 783368‑14‑9) differs from D2AAK1 in the N‑substituent (benzyl directly attached to the tetrahydropyridine nitrogen vs. a methylene‑indole linker in D2AAK1), it retains the identical quinolin‑2(1H)‑one core and N‑benzyl tetrahydropyridine scaffold. This structural conservation suggests that the target compound can serve as a versatile late‑stage intermediate for generating D2AAK1‑like multitarget ligands through N‑debenzylation and subsequent N‑alkylation or N‑acylation with diverse electrophiles.

multitarget antipsychotic D₁/D₃/5-HT₁A/5-HT₂A selectivity polypharmacology D2AAK1 scaffold

Thermal Stability and Solid-State Characterization: Quinolinone Scaffold Benchmarking Against Indole Analog D2AAK1_3

The indole analog D2AAK1_3 has been comprehensively characterized for thermal stability using thermogravimetric analysis coupled with differential scanning calorimetry (TG‑DSC) in air atmosphere and TG‑FTIR in both air and nitrogen atmospheres, demonstrating good thermal stability with main combustion products identified as CO₂, H₂O, toluene, and CO [1]. X‑ray crystallography confirmed that D2AAK1_3 crystallizes in the orthorhombic system, chiral space group P2₁2₁2₁, with a non‑planar conformation [2]. The target compound, bearing a quinolin‑2(1H)‑one core in place of the indole, is expected to exhibit comparable or superior thermal stability due to the higher aromaticity and greater hydrogen‑bonding capacity of the quinolinone lactam functionality (2‑oxo group capable of intermolecular H‑bonding) relative to the indole NH. However, direct TG‑DSC or X‑ray data for CAS 783368‑14‑9 have not been published. The solid‑state characterization gap represents a key area where procurement‑grade material can be differentiated through vendor‑supplied certificates of analysis that include melting point, DSC thermograms, and XRPD patterns.

thermal stability TG-DSC TG-FTIR solid-state characterization process chemistry

Purity Specifications and Quality Documentation: Commercial Supply Benchmarking

Commercially, 3‑(1‑benzyl‑1,2,3,6‑tetrahydropyridin‑4‑yl)quinolin‑2‑ol is supplied at ≥98% purity (HPLC) with supporting analytical documentation including NMR, HPLC, and LC‑MS . This purity level is consistent with the requirements for pharmaceutical intermediate procurement under ISO‑certified quality systems. The deprotected analog 3‑(piperidin‑4‑yl)quinolin‑2(1H)‑one hydrochloride (CAS 855778‑84‑6) is also offered at 98% purity, and the indole analog D2AAK1_3 has been synthesized and characterized at research‑grade purity [1]. However, the target compound benefits from its specific role as a zavegepant intermediate, which drives commercial availability at multi‑kilogram scale (25 kg/drum) with defined shelf‑life (2 years), a logistical advantage over research‑only analogs that are typically available in milligram to gram quantities [2]. The availability of comprehensive certificates of analysis (CoA) including identity (¹H/¹³C NMR, IR), purity (HPLC), and content (assay) facilitates regulatory compliance in GMP intermediate procurement.

purity assay HPLC pharmaceutical intermediate quality certificate of analysis

Optimal Application Scenarios for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol (CAS 783368-14-9) Based on Verified Differentiation Evidence


Zavegepant Intermediate Procurement for Pilot-Plant and Commercial API Synthesis

As a key protected intermediate in the zavegepant synthetic route, the target compound is specifically suited for process chemistry groups scaling up CGRP antagonist API production. The N‑benzyl group enables orthogonal deprotection via hydrogenolysis (10% Pd/C, H₂, MeOH) to yield 3‑(piperidin‑4‑yl)quinolin‑2(1H)‑one, which is subsequently coupled to the indazole fragment [1]. The commercial availability at 25 kg scale with 2‑year shelf life and comprehensive CoA documentation supports GMP intermediate procurement for ANDA/NDA filing and commercial manufacturing [2].

Dopamine D₂ Receptor SAR Exploration Using the Quinolinone Scaffold

For medicinal chemistry teams developing D₂ receptor ligands, the target compound provides the quinolin‑2(1H)‑one core that, in the D2AAK1 series, confers a ~2.6‑fold D₂ affinity advantage over the indole scaffold (D2AAK1 Ki = 58 nM vs. D2AAK1_3 Ki = 151 nM) [3]. The N‑benzyl group can be removed and replaced with diverse substituents, enabling systematic exploration of the N‑substituent SAR while maintaining the high‑affinity quinolinone pharmacophore. This scaffold has demonstrated multitarget engagement (D₁, D₃, 5‑HT₁A, 5‑HT₂A) and procognitive behavioral effects in vivo [4].

CNS Polypharmacology Probe Development for Antipsychotic Drug Discovery

The target compound serves as a late‑stage diversification intermediate for generating D2AAK1‑like multitarget ligands that address the polypharmacology requirements of atypical antipsychotics (D₂/D₃ antagonism combined with 5‑HT₁A/5‑HT₂A modulation) [4]. N‑Debenzylation followed by alkylation or acylation with appropriate electrophiles yields compounds that can be screened across the aminergic GPCR panel. The quinolinone scaffold's superior D₂ affinity relative to the indole scaffold (58 nM vs. 151 nM) makes the target compound the preferred starting material for this application [3].

Solid-State Characterization and Preformulation Studies of Quinolinone‑Based Drug Candidates

Although direct thermal stability data for the target compound have not been published, the structurally related indole analog D2AAK1_3 has been comprehensively characterized by TG‑DSC, TG‑FTIR, and X‑ray crystallography (orthorhombic, P2₁2₁2₁) [5]. Procurement of the target compound with vendor‑supplied DSC thermograms and XRPD patterns enables preformulation assessment of crystallinity, polymorphism risk, and thermal stability for drug candidates derived from this scaffold. The lactam functionality of the quinolinone core is expected to provide enhanced intermolecular hydrogen bonding relative to the indole NH, potentially improving crystal lattice stability.

Quote Request

Request a Quote for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.